molecular formula C24H17NO6 B2393127 N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide CAS No. 886180-33-2

N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide

Cat. No. B2393127
CAS RN: 886180-33-2
M. Wt: 415.401
InChI Key: QICVVKAWVAFPNW-UHFFFAOYSA-N
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Description

“N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide” is a benzodioxole derivative . Benzodioxole compounds have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . Specifically, carboxamide containing compounds showed anticancer activity .


Synthesis Analysis

The synthesis of benzodioxole compounds involves a series of chemical reactions . For instance, the ortho-iodo ester compound was found to be potent against the COX2 enzyme . The synthesized compounds were identified using FTIR, HRMS, 1 H-NMR, and 13 C-NMR techniques .


Molecular Structure Analysis

The molecular structure of benzodioxole compounds can be analyzed using various spectroscopic methods . These include 1 H-NMR and 13 C-NMR . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

Benzodioxole compounds undergo various chemical reactions. For example, the ortho-iodo ester compound was found to be potent against the COX2 enzyme . All compounds showed cytotoxic activity against the HeLa Cervical cancer cell line at higher concentration ranges .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzodioxole compounds can be analyzed using various techniques. For instance, the thermal behavior of the NW-11 derivative was analyzed using TG, DSC, and degradation kinetics .

Scientific Research Applications

Heterogeneous Catalysis

The acylation of 1,3-benzodioxole has been studied using a continuous process with a recyclable heterogeneous substoichiometric catalyst . In this method, the reaction occurs at 100 °C within a short time period (30 minutes), achieving a conversion rate of 73% and a selectivity of 62% for the desired acylated product. The continuous flow approach offers advantages such as improved heat and mass transfer, precise temperature control, scalability, and reduced waste generation.

Anti-Tumor Activity

Derivatives of 1,3-benzodioxole have been evaluated for their anti-tumor efficiency. Fluorine introduction in the compound led to improved anti-proliferation activity. Specifically, compounds such as HDZ2 , TAZ2 , DAZ2 , and MAZ2 exhibited superior activity compared to the parent molecule .

Antioxidant and Antibacterial Properties

While specific studies on N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide are limited, related benzofuran derivatives have demonstrated antioxidant and antibacterial activities . Further exploration of this compound’s potential in these areas could yield valuable insights.

Blood Pressure Regulation

Certain derivatives of 1,3-benzodioxole have shown promising results in lowering blood pressure. For instance, compounds AV3 and AV9 exhibited significant effects . Investigating the role of our compound in blood pressure modulation could be worthwhile.

Mechanism of Action

Safety and Hazards

While benzodioxole compounds have shown potential as anticancer agents, they also have potential hazards. Treatments may cause major side effects and can be rather expensive . Therefore, alternatives that are safer biologically and more affordable are still highly desirable .

properties

IUPAC Name

N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO6/c1-28-16-6-4-5-15(11-16)24(27)25-21-17-7-2-3-8-18(17)31-23(21)22(26)14-9-10-19-20(12-14)30-13-29-19/h2-12H,13H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICVVKAWVAFPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-methoxybenzamide

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